molecular formula C2H4ClPS2 B15232561 2-Chloro-1,3,2-dithiaphospholane CAS No. 4669-51-6

2-Chloro-1,3,2-dithiaphospholane

Cat. No.: B15232561
CAS No.: 4669-51-6
M. Wt: 158.6 g/mol
InChI Key: ADDKHKLPZQPSHI-UHFFFAOYSA-N
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Description

2-Chloro-1,3,2-dithiaphospholane is an organophosphorus compound with the molecular formula C₂H₄ClPS₂ It is a five-membered ring structure containing phosphorus, sulfur, and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-1,3,2-dithiaphospholane can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with 1,2-ethanedithiol in the presence of a base. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,3,2-dithiaphospholane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phospholanes, sulfoxides, sulfones, and phosphines .

Scientific Research Applications

2-Chloro-1,3,2-dithiaphospholane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1,3,2-dithiaphospholane involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved include nucleophilic substitution and oxidation-reduction reactions .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

4669-51-6

Molecular Formula

C2H4ClPS2

Molecular Weight

158.6 g/mol

IUPAC Name

2-chloro-1,3,2-dithiaphospholane

InChI

InChI=1S/C2H4ClPS2/c3-4-5-1-2-6-4/h1-2H2

InChI Key

ADDKHKLPZQPSHI-UHFFFAOYSA-N

Canonical SMILES

C1CSP(S1)Cl

Origin of Product

United States

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